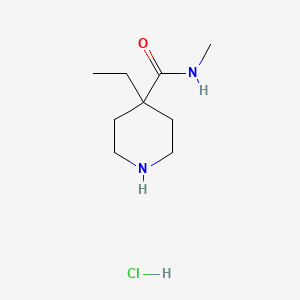

4-Ethyl-N-methyl-4-piperidinecarboxamide hydrochloride

Descripción

Molecular Architecture and Functional Groups

The molecular architecture of this compound is built upon a six-membered piperidine ring as the central structural framework. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles. This chair conformation provides specific spatial orientations for the substituents attached to the ring system.

The compound features two primary functional groups strategically positioned on the piperidine scaffold. At the 4-position of the piperidine ring, an ethyl group (C₂H₅) is attached, providing lipophilic character to the molecule. Additionally, at the same 4-position, a carboxamide functional group (-CONH-) is present, with the nitrogen atom of the amide bearing a methyl substituent. This N-methylcarboxamide moiety introduces both hydrogen bond acceptor capabilities through the carbonyl oxygen and potential steric effects due to the methyl substitution on the amide nitrogen.

The hydrochloride salt formation involves protonation of the piperidine nitrogen atom, creating a quaternary ammonium center. This ionic interaction significantly influences the compound's physical properties, including solubility characteristics and crystalline packing arrangements. The International Union of Pure and Applied Chemistry name for this compound is 4-ethyl-N-methylpiperidine-4-carboxamide;hydrochloride, reflecting the systematic nomenclature of its structural components.

The Simplified Molecular Input Line Entry System representation (CCC1(CCNCC1)C(=O)NC.Cl) provides a linear description of the molecular connectivity. This notation reveals the presence of the ethyl group (CC) attached to the quaternary carbon center (C1), the cyclic piperidine structure (CCNCC1), and the methylcarboxamide functionality (C(=O)NC) along with the chloride counterion (Cl).

X-ray Crystallography and Conformational Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. The crystallographic investigation of piperidine derivatives has demonstrated that these compounds typically adopt chair conformations in the solid state, consistent with solution-phase preferences. For this compound, the crystal structure would be expected to reveal specific geometric parameters including bond lengths, bond angles, and torsional angles that define the molecular conformation.

The piperidine ring system in related compounds has been shown to exhibit characteristic chair conformations with specific puchering parameters. In the crystal structure of similar piperidine derivatives, the dihedral angles between the piperidine ring and aromatic substituents typically range from 30° to 35°, indicating significant conformational flexibility in the linkage regions. The chair conformation of the piperidine ring positions substituents in either axial or equatorial orientations, with equatorial positions generally being more favorable due to reduced steric interactions.

Crystal packing analysis of piperidine carboxamide derivatives reveals the importance of hydrogen bonding interactions in stabilizing the crystal lattice. The carboxamide functionality provides both hydrogen bond donor capabilities through the amide nitrogen-hydrogen bond and acceptor capabilities through the carbonyl oxygen atom. These intermolecular interactions create networks of hydrogen bonds that contribute to the overall crystal stability and influence physical properties such as melting point and solubility.

The asymmetric unit in crystals of related piperidine compounds typically contains one molecule, with the crystal systems ranging from triclinic to monoclinic space groups. The unit cell parameters provide quantitative descriptions of the crystal lattice dimensions and symmetry operations that generate the complete crystal structure from the asymmetric unit. These crystallographic parameters are essential for understanding the solid-state properties and potential polymorphic behavior of the compound.

Nuclear Magnetic Resonance Spectroscopic Profiling (Proton, Carbon-13, and Two-Dimensional Correlation)

Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular structure and dynamics of this compound in solution. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that correspond to the different proton environments within the molecule.

The ethyl substituent at the 4-position generates a characteristic pattern in the proton spectrum, with the methyl group typically appearing as a triplet around 1.25 parts per million due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group appear as a quartet at approximately 2.3 parts per million, reflecting the coupling with the terminal methyl group. The N-methyl group attached to the carboxamide nitrogen produces a singlet around 2.8 parts per million, as this methyl group experiences no vicinal coupling.

The piperidine ring protons exhibit more complex splitting patterns due to the multiple coupling interactions within the ring system. The protons adjacent to the nitrogen atom (α-protons) typically appear in the range of 2.7-3.0 parts per million, while the ring methylene protons appear between 1.5-2.2 parts per million. The chair conformation of the piperidine ring creates distinct axial and equatorial proton environments, leading to characteristic coupling patterns and chemical shift differences.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carboxamide group appears at approximately 177 parts per million, characteristic of amide carbonyls. The quaternary carbon at the 4-position, bearing both the ethyl and carboxamide substituents, typically resonates around 41 parts per million. The piperidine ring carbons appear in the aliphatic region between 25-55 parts per million, with distinct chemical shifts reflecting their different electronic environments.

Two-dimensional correlation spectroscopy techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive assignments of proton and carbon signals by revealing through-bond connectivity patterns. These experiments are particularly valuable for complex molecules where signal overlap in one-dimensional spectra may obscure individual resonances. The correlation spectroscopy experiment reveals proton-proton coupling relationships, while heteronuclear single quantum coherence directly correlates protons with their attached carbons.

Computational Conformational Studies (Density Functional Theory and Molecular Mechanics)

Computational chemistry methods provide detailed insights into the conformational preferences and electronic structure of this compound. Density functional theory calculations offer high-level quantum mechanical treatment of the molecular system, enabling accurate prediction of geometric parameters, energy differences, and spectroscopic properties.

The conformational analysis of piperidine systems has been extensively studied using density functional theory methods. These calculations reveal that the chair conformation represents the global minimum on the potential energy surface, with boat and half-chair conformations lying significantly higher in energy. For the specific case of this compound, density functional theory calculations would be expected to confirm the preferential chair conformation while providing detailed information about the orientation of the ethyl and carboxamide substituents.

The potential energy surface associated with conformational changes in piperidine derivatives exhibits characteristic features related to ring puckering and substituent rotation. The barrier to ring interconversion between equivalent chair conformations typically ranges from 40-50 kilojoules per mole, making these processes accessible at room temperature. The rotation barriers around the carbon-carbon bond of the ethyl substituent and the carbon-nitrogen bond of the carboxamide group provide additional conformational complexity.

Molecular mechanics calculations using force field methods offer complementary insights into conformational behavior with reduced computational cost compared to density functional theory approaches. These methods are particularly useful for exploring large regions of conformational space and for molecular dynamics simulations that reveal the dynamic behavior of the molecule in solution. The combination of quantum mechanical and molecular mechanical approaches provides a comprehensive understanding of the conformational landscape.

The adiabatic ionization energies calculated for piperidine conformers demonstrate the sensitivity of electronic properties to conformational changes. These calculations reveal energy differences of several hundred wavenumbers between different conformational states, highlighting the importance of accurate conformational analysis for understanding molecular properties. The precise determination of conformational stability through computational methods enables prediction of spectroscopic observables and provides fundamental insights into molecular behavior.

Propiedades

IUPAC Name |

4-ethyl-N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-9(8(12)10-2)4-6-11-7-5-9;/h11H,3-7H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECDGWGPFMZZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-97-7 | |

| Record name | 4-Piperidinecarboxamide, 4-ethyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Formation of the Piperidine Ring and Substitutions

- The piperidine ring can be synthesized or functionalized through various methods such as hydrogenation of pyridine derivatives, cyclization, or cycloaddition reactions.

- Introduction of the ethyl group at the 4-position is commonly achieved by nucleophilic substitution using ethyl halides under basic conditions (e.g., potassium carbonate in dimethylformamide) to selectively alkylate the ring carbon.

- The N-methyl group is introduced through alkylation of the nitrogen atom using methylating agents.

Carboxamide Group Formation

- The carboxamide functionality at the 4-position is typically formed by reacting the piperidine intermediate with a carboxylic acid derivative such as an acid chloride or anhydride.

- Amidation is often facilitated by coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to improve yield and reduce side reactions.

Hydrochloride Salt Formation

- The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in polar solvents such as ethanol or acetone.

- This step enhances the compound’s stability and facilitates purification by recrystallization.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Piperidine ring alkylation | Ethyl halide, K₂CO₃, DMF, room temp. | Introduction of ethyl group at C-4 |

| 2. N-Methylation | Methyl iodide or methyl sulfate, base | N-methyl substitution on nitrogen |

| 3. Amidation | Acid chloride or anhydride + methylamine + coupling agent (HATU/EDC) | Formation of N-methyl carboxamide group |

| 4. Salt formation | HCl in ethanol or acetone, recrystallization | Formation of hydrochloride salt |

Industrial and Laboratory Scale Synthesis

- Industrial synthesis follows the same general pathway but optimizes reaction parameters such as temperature, solvent choice, and stoichiometry to maximize yield and purity while minimizing cost and environmental impact.

- Laboratory synthesis emphasizes purity and structural integrity, monitored by analytical techniques such as HPLC, NMR spectroscopy, and elemental analysis.

Optimization and Analytical Considerations

Optimization of Reaction Conditions:

- Temperature control (e.g., raising from 25°C to 60°C) can improve amidation efficiency but risks decomposition.

- Solvent choice affects solubility and side reactions; DMF is common for alkylation, while THF may be used for milder amidation conditions.

- Monitoring by TLC or LC-MS is essential to track reaction progress and avoid over-alkylation.

-

- Purity is typically >98% as verified by reverse-phase HPLC with UV detection (210–254 nm).

- Structural confirmation by ¹H and ¹³C NMR spectroscopy, with characteristic chemical shifts for piperidine ring protons (δ 1.5–3.0 ppm) and carboxamide carbonyl (~δ 165–170 ppm).

- Elemental analysis confirms expected carbon, hydrogen, nitrogen, and chlorine content consistent with the hydrochloride salt.

Example from Patent Literature: Alternative Synthetic Route

A patent describes a method to prepare 4-substituted and N-substituted ethyl 4-piperidinecarboxylate derivatives, which can be adapted for this compound synthesis:

- Sodium hydride (NaH) is used to generate a methyl acetoacetate sodium salt in anhydrous tetrahydrofuran (THF).

- This intermediate reacts with N-benzenesulfonyl diethanolamine esters under reflux for 12 hours, yielding N-benzenesulfonyl-4-ethanoyl-4-piperidine ethyl formate with 75% yield after purification.

- This method highlights a one-step cyclization approach with relatively mild conditions and good yields, suitable for laboratory or industrial scale.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Alkylation reagent | Ethyl halide (e.g., ethyl bromide) | Base: K₂CO₃, solvent: DMF |

| N-Methylation reagent | Methyl iodide or methyl sulfate | Base present to facilitate reaction |

| Amidation agent | Acid chloride or anhydride + methylamine + coupling agent (HATU/EDC) | Mild temperature (25–60°C) |

| Solvent for amidation | DMF, THF, or ethanol | Solvent choice affects yield and purity |

| Hydrochloride formation | HCl in ethanol or acetone | Precipitation and recrystallization step |

| Purification | Recrystallization, silica gel chromatography | Ensures >98% purity |

| Yield | Typically 70–85% (varies by method) | Optimization can improve yield |

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-N-methyl-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Ethyl-N-methyl-4-piperidinecarboxamide hydrochloride is being studied for its potential therapeutic effects. Its piperidine structure is associated with various pharmacological activities, making it a candidate for drug development targeting several conditions:

- Anti-Cancer Activity: Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and K562 (chronic myeloid leukemia). In vitro studies show IC50 values of 11.3 µM and 4.5 µM, respectively, indicating its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 11.3 | Induced apoptosis |

| K562 | 4.5 | Significant cytotoxicity |

- Neuropharmacology: The compound has shown moderate to high affinities for neurotransmitter transporters such as dopamine and norepinephrine. This suggests possible applications in treating mood disorders and other neurological conditions.

Biochemical Research

The compound serves as a non-ionic organic buffering agent used in biological studies, particularly in cell culture systems with a pH range of 6-8.5. Its buffering capacity is essential for maintaining optimal conditions during experiments involving living cells .

Chemical Synthesis

In synthetic organic chemistry, this compound acts as a building block for more complex molecular structures. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in the synthesis of new compounds .

Case Study 1: Anti-Cancer Activity

A study conducted on HepG2 cells demonstrated that treatment with this compound led to apoptosis through the inhibition of specific kinases (VEGFR-2, ERK-2, Abl-1). The multi-target approach highlights the compound's potential in cancer therapy, suggesting further exploration into its mechanisms of action.

Case Study 2: Neurotransmitter Interaction

Research focusing on the interaction of this compound with neurotransmitter transporters revealed promising results for developing treatments for mood disorders. The affinity for dopamine and norepinephrine transporters indicates that it may modulate neurotransmitter levels effectively, warranting further investigation into its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 4-Ethyl-N-methyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects :

- The ethyl group in this compound enhances lipophilicity compared to the methyl substituent in N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .

- Phenyl and ester groups in Meperidine contribute to its opioid receptor binding, a feature absent in the target compound due to its aliphatic substituents .

Functional Group Differences :

- Carboxamide vs. Ester : Carboxamide groups (as in the target compound) generally exhibit greater metabolic stability compared to esters (e.g., Meperidine), which are prone to hydrolysis .

- Fluorine Substitution : The electron-withdrawing fluorine in 4-Fluoro-4-piperidinecarboxylic acid hydrochloride may alter reactivity or binding affinity in drug design contexts .

Limited ecotoxicological data are available for most analogs, including the target compound .

Research and Application Contexts

- Meperidine Hydrochloride : Clinically used for pain management but restricted due to addiction risks. Its phenyl and ester groups are critical for µ-opioid receptor agonism .

Actividad Biológica

4-Ethyl-N-methyl-4-piperidinecarboxamide hydrochloride (CAS No. 1609407-97-7) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

The compound is characterized by its piperidine structure, which plays a crucial role in its interaction with biological systems. Its unique configuration allows for specific binding to various receptors and enzymes, influencing a range of physiological processes.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₄ClN₃O |

| Molecular Weight | 201.68 g/mol |

| CAS Number | 1609407-97-7 |

Cellular Effects

Research indicates that this compound exhibits significant effects on cell signaling pathways. It has been shown to modulate gene expression and influence cellular metabolism, which can lead to both beneficial and adverse effects depending on dosage and cellular context.

Case Study: Anti-inflammatory Activity

In a study focusing on anti-inflammatory properties, the compound was tested on activated macrophages. The results demonstrated a reduction in pro-inflammatory markers, indicating its potential as an anti-inflammatory agent.

The molecular mechanisms through which this compound exerts its biological effects involve binding to specific biomolecules, such as receptors and enzymes. This binding can either inhibit or activate enzymatic activity, leading to downstream effects on cellular functions.

Table 2: Mechanistic Insights

| Mechanism of Action | Description |

|---|---|

| Receptor Binding | Interacts with G protein-coupled receptors (GPCRs) |

| Enzyme Inhibition | Inhibits specific enzymes involved in inflammatory pathways |

| Gene Regulation | Modulates transcription factors affecting gene expression |

Dosage Effects in Animal Models

Animal studies have shown that the biological activity of this compound varies significantly with dosage. Lower doses are often associated with therapeutic effects, while higher doses can lead to toxicity and disruption of normal cellular functions.

Table 3: Dosage Response in Animal Models

| Dose (mg/kg) | Observed Effect |

|---|---|

| 1 | Anti-inflammatory response observed |

| 10 | Mild toxicity noted |

| 50 | Severe toxicity and cell death |

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications, particularly in treating inflammatory conditions and possibly as an analgesic.

Research Findings

Recent studies have explored the compound's potential in treating conditions such as rheumatoid arthritis and neuropathic pain. For instance, it was found to significantly reduce inflammation in animal models of arthritis when administered at optimal dosages.

Q & A

Q. Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% is typical for research-grade material) .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., piperidine ring protons at δ 1.5–3.0 ppm, carboxamide carbonyl at ~δ 165–170 ppm) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., Cl⁻ content ~12–13% for hydrochloride salts) .

Quality Control : Compare with certified reference standards (e.g., EP/Pharm. grade) to identify impurities like unreacted starting materials or byproducts .

Advanced: How can reaction conditions be optimized to resolve low yields in the synthesis of this compound?

Q. Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, increasing reaction temperature from 25°C to 60°C may improve amidation efficiency but risks decomposition .

- Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, highlighting energy barriers for rate-limiting steps (e.g., carboxamide bond formation) .

- Catalyst Screening : Test alternatives to traditional coupling agents, such as enzyme-mediated catalysis (e.g., lipases) for greener synthesis .

Advanced: How to address contradictions in NMR data for this compound across studies?

Q. Methodological Answer :

- Solvent Effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃), as proton chemical shifts vary significantly. For example, the piperidine NH signal may appear broad in DMSO-d₆ due to hydrogen bonding .

- Dynamic Effects : Account for conformational flexibility in the piperidine ring, which can lead to split peaks in ¹H NMR. Variable-temperature NMR (e.g., 25°C vs. 60°C) can resolve overlapping signals .

- Referencing : Calibrate spectra using internal standards (e.g., TMS) to eliminate instrument-specific discrepancies .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., acetylcholinesterase or kinases) using fluorometric or colorimetric assays (IC₅₀ determination) .

- Receptor Binding : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H-naloxone for opioid receptor studies) to assess affinity (Kᵢ values) .

- Cytotoxicity : Use MTT or resazurin assays in cell lines (e.g., HEK293 or HepG2) to evaluate dose-dependent toxicity (EC₅₀) .

Advanced: What factors influence the stability of this compound during storage?

Q. Methodological Answer :

- Environmental Controls : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation. Moisture-sensitive hydrochloride salts require desiccants .

- pH Stability : Assess degradation kinetics in buffered solutions (pH 3–7) via accelerated stability studies (40°C/75% RH). Acidic conditions may protonate the piperidine nitrogen, reducing reactivity .

- Light Sensitivity : Perform UV-visible spectroscopy to detect photodegradation products; use amber vials if λmax < 400 nm .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Target Preparation : Retrieve 3D protein structures (e.g., from PDB) and prepare for docking (remove water, add polar hydrogens) .

- Ligand Flexibility : Account for piperidine ring puckering and ethyl group rotamers using flexible docking algorithms (e.g., AutoDock Vina) .

- Binding Affinity Validation : Cross-validate docking scores (ΔG) with experimental IC₅₀/Kᵢ data. Discrepancies may indicate unmodeled solvent effects or protein flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.